molecular formula C10H10N2O B1623479 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one CAS No. 51420-71-4

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Cat. No. B1623479
CAS RN: 51420-71-4
M. Wt: 174.2 g/mol
InChI Key: MSEDGUHRFPAFFW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as 5,7-dimethyl-1,8-naphthyridin-2-ol and 5,7-dimethyl-1H-1,8-naphthyridin-2-one .


Synthesis Analysis

The synthesis of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one can be achieved from 5,7-DIMETHYL [1,8]NAPHTHYRIDIN-2-AMINE . The detailed synthesis process involves a suspension of 5,7-dimethyl-1,8-naphthyridin-2 (1H)-one in dry dimethyl formamide under a nitrogen atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one include a molecular weight of 174.2 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Dual Fluorescence Studies

The compound exhibits dual fluorescence , which can be utilized in the study of molecular conformational changes . This property is particularly useful in understanding the behavior of molecules under different conditions and can be applied in the development of new fluorescent probes for biological and chemical sensing.

Spectral Analysis

“5,7-Dimethyl-1,8-naphthyridin-2(1H)-one” has been characterized to show well-structured absorption bands in dichloromethane (CH2Cl2) . This characteristic makes it a valuable compound for spectral analysis in various solvents, aiding in the identification and quantification of substances in complex mixtures.

Ligand for Metal Complexes

The compound has been used to synthesize a Zn(II) complex . Such complexes have potential applications in catalysis, material science, and as models for biological systems. The study of these complexes can lead to the development of new materials with unique properties.

Organic Synthesis

As a versatile organic compound, “5,7-dimethyl-1,8-naphthyridin-2-ol” can be used in organic synthesis, particularly in the construction of complex molecular architectures . Its reactivity and stability make it a valuable building block for the synthesis of various organic molecules.

Medicinal Chemistry

The naphthyridine core is present in compounds with diverse biological activities . Therefore, derivatives like “5,7-Dimethyl-1,8-naphthyridin-2(1H)-one” can be explored for their potential medicinal properties, including the development of new pharmaceuticals.

Material Science

Compounds with the naphthyridine structure have been used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . The unique electronic properties of “5,7-dimethyl-1,8-naphthyridin-2-ol” could be harnessed for advancements in these areas.

properties

IUPAC Name

5,7-dimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-5-7(2)11-10-8(6)3-4-9(13)12-10/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDGUHRFPAFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199408
Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

CAS RN

51420-71-4
Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Record name 51420-71-4
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Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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